(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that combines a mesitylsulfonyl group, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the mesitylsulfonyl group can yield mesityl-substituted piperazine derivatives .
Scientific Research Applications
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a thiophene ring.
(4-(Mesitylsulfonyl)piperazin-1-yl)(phenyl)methanone: Contains a phenyl group instead of a thiophene ring.
Uniqueness
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
The compound (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of mesitylsulfonyl piperazine with thiophene derivatives, typically through electrophilic aromatic substitution or coupling reactions. The structural confirmation of synthesized compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Antibacterial and Antifungal Properties
Research has shown that piperazine-based compounds possess antibacterial and antifungal activities. In vitro evaluations indicated that these compounds could inhibit the growth of several bacterial strains, including resistant strains, and exhibit antifungal activity against common pathogens . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with cellular metabolism.
GPR6 Modulation
The compound has been identified as a modulator of G-protein-coupled receptor 6 (GPR6), which is implicated in various neurological disorders. Studies suggest that antagonists of GPR6 can be beneficial in treating conditions such as Parkinson's disease and schizophrenia, highlighting the therapeutic potential of this compound in neuropharmacology .
Case Studies
- Antitumor Efficacy Study : A study evaluated the effects of various piperazine derivatives on human cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating potent antitumor activity. The study concluded that modifications to the piperazine core could enhance biological activity .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of synthesized thiophene-piperazine derivatives. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with some compounds displaying a broad-spectrum antimicrobial profile .
Data Tables
Properties
IUPAC Name |
thiophen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTAGSUKUUIVFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.